molecular formula C3H2N4O4 B1273911 3,4-dinitro-1H-pyrazole CAS No. 38858-92-3

3,4-dinitro-1H-pyrazole

Cat. No.: B1273911
CAS No.: 38858-92-3
M. Wt: 158.07 g/mol
InChI Key: VXMCBBMNFIAYQD-UHFFFAOYSA-N
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Description

3,4-Dinitro-1H-pyrazole (CAS 38858-92-3) is an organic compound with the molecular formula C3H2N4O4 and serves as a key synthetic intermediate and building block in materials science . It belongs to the class of nitropyrazoles, which are extensively investigated for creating energetic materials with favorable detonation properties and good thermal stability . Its molecular structure features a planar pyrazole ring with nitro groups rotated out of the plane, a configuration critical to its properties . Research into its thermal decomposition has shown that the process for dinitropyrazole moieties like that in 3,4-DNP can initiate with the loss of a nitro group, leading to a characteristic two-stage decomposition . This compound is a precursor in the synthesis of more complex energetic compounds, including those functionalized with groups like dinitroethyl or trinitromethyl, which are designed for high density and superior detonation performance . As such, this compound is of significant value to researchers in chemistry and materials science focused on developing advanced propellants and explosives. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dinitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-6(9)2-1-4-5-3(2)7(10)11/h1H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMCBBMNFIAYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394372
Record name 3,4-dinitro-1H-pyrazole
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Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38858-92-3
Record name 3,4-dinitro-1H-pyrazole
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Record name 3,4-dinitro-1H-pyrazole
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Synthetic Methodologies for 3,4 Dinitro 1h Pyrazole

Classical Synthetic Pathways to 3,4-Dinitro-1H-Pyrazole

The most established routes to this compound involve the nitration of a pre-existing pyrazole (B372694) core. These methods are often multi-step processes that have been refined over time.

The most widely employed classical synthesis begins with 1H-pyrazole and proceeds through a three-step sequence involving N-nitration, thermal rearrangement, and C-nitration. energetic-materials.org.cnresearchgate.netimemg.org

N-Nitration of Pyrazole : The initial step is the nitration of the pyrazole ring at the N1 position to form N-nitropyrazole. imemg.orgacs.org This is typically achieved using a nitrating agent such as acetyl nitrate (B79036), which can be generated in situ from nitric acid and acetic anhydride (B1165640). energetic-materials.org.cnimemg.org One described method involves dissolving pyrazole in glacial acetic acid, followed by the addition of fuming nitric acid and acetic anhydride at a controlled temperature of 20–25°C, yielding N-nitropyrazole. google.com

Thermal Rearrangement to 3-Nitropyrazole : The N-nitropyrazole intermediate is thermally unstable and undergoes rearrangement to the more stable C-nitro isomer, 3-nitropyrazole. acs.orgnih.gov This intramolecular rearrangement is often carried out by heating the N-nitropyrazole in a high-boiling solvent such as anisole. imemg.orggoogle.com The mechanism is believed to be a acs.org sigmatropic shift of the nitro group. researchgate.net

C-Nitration to this compound : The final step is the nitration of 3-nitropyrazole to yield the target compound, this compound. acs.org This electrophilic substitution is conducted using a strong nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid (mixed acid). imemg.orgd-nb.info The 3-nitropyrazole is dissolved in concentrated sulfuric acid, and the mixed acid is added to facilitate the introduction of a second nitro group at the C4 position. google.com

An alternative classical route involves the direct nitration of 3-nitro-1H-pyrazole, which can achieve a yield of 93%.

StepStarting MaterialReagentsIntermediate/ProductReported YieldReference(s)
1. N-NitrationPyrazoleFuming HNO₃ / Acetic Anhydride / Acetic AcidN-Nitropyrazole84% google.com
2. RearrangementN-NitropyrazoleAnisole (solvent), heat3-NitropyrazoleQuantitative acs.org
3. C-Nitration3-NitropyrazoleConc. HNO₃ / Conc. H₂SO₄This compound~55% (overall) energetic-materials.org.cnresearchgate.net

This table is interactive. Users can sort and filter the data.

While multi-step syntheses starting from pyrazole are dominant, research into one-step cyclization methods for pyrazole synthesis exists. For instance, 3-nitropyrazole has been synthesized from diazomethane (B1218177) and chloronitroethylene. nih.gov However, this specific method is considered high-risk due to the volatile nature of the reactants. nih.gov For the direct synthesis of this compound, one-step cyclization approaches from acyclic precursors are not commonly reported in the literature, which favors the modification of the pre-formed pyrazole ring.

Advanced Synthetic Strategies for this compound

Recent research has focused on refining classical methods to improve efficiency, safety, and scalability.

Reagent Ratios : Research has optimized the molar ratio of 3-nitropyrazole to nitric acid to 1:2 for the C-nitration step. energetic-materials.org.cnresearchgate.net

Temperature and Time : The optimal conditions for the C-nitration of 3-nitropyrazole have been identified as a temperature of 55-60°C for a duration of 1 hour. energetic-materials.org.cnresearchgate.net Following these optimized conditions, a total yield of up to 55% with 99% purity for this compound was achieved. energetic-materials.org.cnresearchgate.net

Simplified Work-up : An important process improvement involves reducing the amount of sulfuric acid used in the final nitration step. imemg.org This modification causes the this compound product to precipitate directly from the reaction mixture, thereby eliminating the need for a solvent extraction step and simplifying the isolation process. imemg.org

Optimization ParameterTraditional MethodOptimized MethodBenefitReference(s)
Nitration Reagent Ratio Not specified/variable1:2 (3-nitropyrazole:HNO₃)Improved yield and control energetic-materials.org.cnresearchgate.net
Nitration Temperature Variable55-60°CEnhanced yield and purity energetic-materials.org.cnresearchgate.net
Nitration Time Variable1 hourIncreased efficiency energetic-materials.org.cnresearchgate.net
Sulfuric Acid Volume Large excessReduced amountProduct precipitation, avoids solvent extraction imemg.org

This table is interactive. Users can sort and filter the data.

The principles of selective nitration are critical when dealing with complex pyrazole-based scaffolds. Studies on related compounds, such as 4,4′-bipyrazole, provide insight into the factors governing regioselectivity. The nitration of 4,4′-bipyrazole can be controlled to produce a range of products from mono- to tetranitrated derivatives by carefully selecting the reaction conditions. rsc.org For example, using a mixture of nitric acid and sulfuric acid allows for the gradual exhaustive C-nitration of the pyrazole rings. rsc.org This demonstrates that the reactivity of one pyrazole ring is influenced by the substituents on the other, a principle that applies to the synthesis of complex dinitropyrazole derivatives. rsc.org The introduction of a nitro group generally deactivates the ring towards further electrophilic substitution, but the nitration of N-unsubstituted pyrazoles occurs on the more reactive conjugate acids, complicating predictions. rsc.org

In another example, the nitration of an acetic acid derivative of a pyrazolyl-triazole with mixed acid resulted in selective nitration at the C4 position of the pyrazole ring and the carboxyl group, yielding 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole. rsc.org This highlights the ability to achieve precise multi-functionalization under controlled conditions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of energetic materials like this compound is an area of growing interest. nih.gov The goal is to reduce the environmental impact by using less hazardous solvents, employing catalysts, and improving atom economy.

One approach involves the use of solid catalysts. For example, 4-nitropyrazole, an isomer of a key intermediate, has been synthesized from 4-iodopyrazole (B32481) using fuming nitric acid with an octahedral zeolite or silica (B1680970) as a solid catalyst. nih.gov Additionally, research has demonstrated the synthesis of nitro heteroaromatics in water, presenting a more environmentally benign solvent alternative. mdpi.com The development of synthetic protocols in aqueous media is a key focus in the green synthesis of pyrazole derivatives. thieme-connect.com These approaches, while not all directly applied to this compound yet, represent the direction of future research for cleaner and more sustainable production methods for nitropyrazoles. nih.govajgreenchem.com

Development of Eco-Friendly Nitration Agents

The classical nitration of pyrazoles often involves potent and hazardous nitrating mixtures like concentrated nitric acid with sulfuric acid or acetic anhydride. nih.govsemanticscholar.org In an effort to mitigate the environmental impact and improve safety, research has focused on developing greener alternatives.

One notable advancement is the use of bismuth nitrate supported on silica (silica-bismuth nitrate). researchgate.netcolab.ws This system offers a facile, rapid, and environmentally friendly pathway for the synthesis of nitropyrazoles in good yields at room temperature. researchgate.net The heterogeneous nature of the reagent simplifies handling, reduces toxicity compared to traditional methods, and is cost-effective. researchgate.net Another approach involves using nitric acid in conjunction with trifluoroacetic anhydride; this system has been shown to produce this compound from pyrazole in a 41% yield. semanticscholar.orgscispace.com

Table 1: Comparison of Nitrating Agents for Pyrazole Derivatives
Nitrating SystemSubstrateProductConditionsYieldCitation(s)
HNO₃/H₂SO₄3-NitropyrazoleThis compound55-60°C, 1 hr55% (total) researchgate.net
Nitric acid/Trifluoroacetic anhydridePyrazoleThis compoundMethod B*41% semanticscholar.orgscispace.com
Silica-bismuth nitratePyrazolesNitropyrazolesRoom TemperatureGood yields researchgate.net
Oxone/Water3-Aminopyrazole3-NitropyrazoleMild conditions- nih.gov

*Method B as described in the cited literature. semanticscholar.org

Solvent Minimization and Alternative Solvent Utilization

A key aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. In the context of 3,4-DNP synthesis, several strategies have been explored.

Solvent-free reactions represent an ideal approach. The use of solid-supported reagents, such as P₂O₅·SiO₂ or silica-bismuth nitrate, facilitates nitration under solvent-free conditions. researchgate.netoiccpress.com These reactions are often promoted by heating and offer advantages like procedural simplicity, mild conditions, and straightforward workup. oiccpress.com Microwave-assisted synthesis is another technique that enables solvent-free reactions, often leading to increased reaction rates and improved regioselectivity in the synthesis of pyrazole derivatives. scispace.com

Where solvents are necessary, the focus shifts to less hazardous alternatives or process changes that minimize their use. For instance, in the rearrangement of N-nitropyrazole to 3-nitropyrazole, using n-octanol as a solvent allows for it to be recycled without extensive treatment, saving raw materials and reducing pollution. google.com Furthermore, process intensification through continuous flow reactors offers a modern solution. A continuous tubular reactor has been developed for the synthesis of 4-nitropyrazole, a structural isomer of a DNP precursor. google.com This technology provides an intrinsically safer, more efficient, and environmentally friendly production method by minimizing reaction volumes and improving control over reaction parameters. google.com

Table 2: Green Approaches to Solvent Use in Pyrazole Nitration
MethodKey FeatureSolventAdvantagesCitation(s)
Solid-Supported SynthesisP₂O₅·SiO₂ CatalystSolvent-freeMild conditions, high yields, easy workup oiccpress.com
Microwave IrradiationEnergy SourceSolvent-free (optional)Increased reaction rates, improved regioselectivity scispace.com
Solvent RecyclingRecyclable Mediumn-OctanolReduced waste and pollution google.com
Continuous Flow ReactionProcess IntensificationDichloromethane, etc. (for extraction)Enhanced safety, efficiency, less waste acid google.com

Catalytic Approaches in Pyrazole Nitration

Catalysis is a cornerstone of green synthesis, offering pathways with lower energy consumption and higher selectivity. In pyrazole nitration, both heterogeneous and homogeneous catalysts have been investigated.

Silica-supported phosphorus pentoxide (P₂O₅·SiO₂) has been demonstrated as an efficient and eco-friendly heterogeneous catalyst for various organic transformations, including the nitration of aromatic compounds. oiccpress.com Its use promotes the reaction under mild, solvent-free conditions, and the catalyst is readily available and inexpensive. oiccpress.com Similarly, silica-bismuth nitrate acts as an effective solid catalyst for the nitration of pyrazoles. researchgate.net The use of such solid catalysts simplifies the process by allowing for easy separation and potential reuse of the catalyst, thereby minimizing waste.

Solid acid catalysts like octahedral zeolite or silica have also been employed in the synthesis of 4-nitropyrazole from 4-iodopyrazole using fuming HNO₃, showcasing the utility of catalysts in directing nitration and improving reaction efficiency. nih.gov Mechanistic studies on the nitration of pyrazole in sulfuric acid have shown that the reaction proceeds through the conjugate acid of pyrazole, highlighting the catalytic role of the acid medium itself. researchgate.net The development of novel catalytic systems continues to be a priority for creating more sustainable routes to 3,4-DNP and other nitrated pyrazoles.

Table 3: Catalytic Systems in Pyrazole Nitration
Catalyst / SystemSubstrate(s)Reaction TypeConditionsOutcomeCitation(s)
P₂O₅·SiO₂Aromatic compoundsNitrationSolvent-free, heatingEfficient synthesis oiccpress.com
Silica-bismuth nitratePyrazolesNitrationRoom TemperatureFacile, eco-friendly synthesis researchgate.net
Octahedral zeolite / Silica4-IodopyrazoleNitration-Synthesis of 4-nitropyrazole nih.gov
Sulfuric AcidPyrazoleNitration90-99% H₂SO₄Reaction involves the conjugate acid of pyrazole researchgate.net

Chemical Reactivity and Reaction Mechanisms of 3,4 Dinitro 1h Pyrazole

Nucleophilic Aromatic Substitution on 3,4-Dinitro-1H-Pyrazole

The presence of two nitro groups strongly activates the pyrazole (B372694) ring of 3,4-DNP towards nucleophilic aromatic substitution (SNAr). This class of reactions is fundamental to the functionalization of 3,4-DNP and the synthesis of novel derivatives.

Regioselectivity in Nitro Group Displacement

In nucleophilic substitution reactions involving N-substituted 3,4-dinitropyrazoles, there is a marked regioselectivity. Studies on compounds such as 1,5-dimethyl-3,4-dinitropyrazole (B14439795) show that nucleophilic attack and subsequent displacement of a nitro group occur preferentially at the C3 position. researchgate.net This selectivity is a critical factor in designing synthetic routes to specific isomers. For instance, the reaction of 1,5-dimethyl-3,4-dinitropyrazole with aqueous ammonia (B1221849) yields 3-amino-1,5-dimethyl-4-nitropyrazole, highlighting the greater reactivity of the C3-nitro group compared to the C4-nitro group in this N-substituted system. researchgate.net

Similarly, in the case of 1-amino-3,4-dinitropyrazole, reactions with sulfur nucleophiles also result in the regioselective substitution of the nitro group at the C3 position, producing the corresponding 3-thio-substituted derivatives in good yields. researchgate.net

Conversely, a different regioselectivity is observed in the nucleophilic substitution of N-methyl-3,4,5-trinitropyrazole. In this case, reaction with various nucleophiles leads to the displacement of the nitro group at the C5 position, affording 5-substituted-3,4-dinitropyrazoles. wiley.com This demonstrates how the pattern of substitution on the pyrazole ring can direct the regiochemical outcome of nucleophilic attack.

Reaction with S-, O-, and N-Nucleophiles

3,4-Dinitropyrazole and its derivatives readily react with a range of sulfur, oxygen, and nitrogen nucleophiles.

Sulfur Nucleophiles: Anions of N-unsubstituted 3,4-dinitropyrazoles react in water with sulfur nucleophiles, leading to the regioselective substitution of the nitro group at the C3(5) position. researchgate.net For N-substituted derivatives like 1,5-dimethyl-3,4-dinitropyrazole and 1-methoxymethyl-5-methyl-3,4-dinitropyrazole, reactions with S-nucleophiles also proceed with substitution at the C3 position. researchgate.net

Nitrogen Nucleophiles: N-substituted 3,4-dinitropyrazoles react with various N-nucleophiles. For example, 1,5-dimethyl-3,4-dinitropyrazole reacts with aqueous ammonia to yield 3-amino-1,5-dimethyl-4-nitropyrazole. researchgate.net

Oxygen Nucleophiles: The reaction of N-substituted 3,4-dinitropyrazoles with O-nucleophiles also results in the displacement of the C3-nitro group. researchgate.net

The general reactivity allows for the introduction of diverse functional groups, expanding the library of accessible pyrazole derivatives.

Table 1: Nucleophilic Substitution Reactions on 3,4-Dinitropyrazole Derivatives
SubstrateNucleophilePosition of SubstitutionProduct TypeReference
N-Substituted 3,4-dinitropyrazolesS-, O-, N-NucleophilesC33-Substituted-4-nitropyrazoles researchgate.net
1,5-Dimethyl-3,4-dinitropyrazoleAqueous Ammonia (N-Nucleophile)C33-Amino-1,5-dimethyl-4-nitropyrazole researchgate.net
Anions of N-unsubstituted 3,4-dinitropyrazolesS-NucleophilesC3(5)3(5)-Thio-substituted-4-nitropyrazoles researchgate.net
N-Methyl-3,4,5-trinitropyrazoleVarious NucleophilesC55-Substituted-3,4-dinitropyrazoles wiley.com

Vicarious Nucleophilic Substitution (VNS) Processes

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. While VNS has been successfully applied to the amination of 3,5-dinitropyrazole at the C4 position using reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide, there is limited specific information on the application of VNS directly to this compound. unt.eduresearchgate.netosti.gov The VNS reaction typically requires a C-H bond activated by adjacent electron-withdrawing groups, a structural feature that is prominent in 3,5-dinitropyrazole but different in the 3,4-dinitro isomer.

Electrophilic Reactions of this compound

The pyrazole ring in 3,4-DNP is highly deactivated towards electrophilic substitution due to the potent electron-withdrawing nature of the two nitro groups. Consequently, electrophilic substitution on the carbon atoms of the ring is generally difficult to achieve. nih.gov

However, electrophilic attack can occur at the ring nitrogen atoms. The N-alkylation of 3,4-DNP with reagents like allyl bromide or acryloyl chloride proceeds at the N1 nitrogen atom, providing a route to N-substituted 3,4-dinitropyrazole derivatives. acs.org For example, the reaction with allyl bromide in the presence of triethylamine (B128534) (TEA) in acetonitrile (B52724) yields 1-allyl-3,4-dinitropyrazole. acs.org

Table 2: Electrophilic N-Alkylation of this compound
ElectrophileReagents/ConditionsProductReference
Allyl bromideTEA, Acetonitrile, 60 °C1-Allyl-3,4-dinitropyrazole acs.org
Acryloyl chlorideTEA, Acetonitrile, 60 °C1-Acryloyl-3,4-dinitropyrazole acs.org

Rearrangement Pathways Involving this compound Derivatives

Derivatives of 3,4-DNP can undergo significant rearrangement reactions, offering pathways to novel heterocyclic systems.

A notable example is the thermally induced rearrangement of pyrazole-tetrazole frameworks. The cine-substitution of 1,3,4-trinitropyrazole with 5-aminotetrazole (B145819) at room temperature yields the kinetic product, 1-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazol-5-amine. acs.org Upon heating under reflux conditions, this kinetic product undergoes a thermal rearrangement to the more stable thermodynamic isomer, N-(3,4-dinitro-1H-pyrazol-5-yl)-2H-tetrazol-5-amine. This transformation proceeds via a Dimroth-type rearrangement, which is characteristic of tetrazole chemistry. acs.org This temperature-dependent regioselectivity provides a method to control the final structure and properties of the energetic material. acs.org

Another complex reaction pathway observed for dinitropyrazoles is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org Reactions of 1,4-dinitro-3-methyl-1H-pyrazole with arylhydrazines can lead to mixtures of regioisomeric 1-aryl-3-methyl-4-nitro-1H-pyrazoles and 1-aryl-5-methyl-4-nitro-1H-pyrazoles through this mechanism. arkat-usa.orgresearchgate.net The reaction involves the initial addition of the nucleophile, followed by the opening of the pyrazole ring and subsequent re-closure to form a new pyrazole ring structure. arkat-usa.org

Protonation Studies of this compound and its Aminated Derivatives

The basicity and site of protonation are crucial properties of heterocyclic compounds, influencing their reactivity and physical properties. For 3,4-DNP and its derivatives, the presence of nitro and amino groups significantly affects these characteristics.

Spectral studies, including UV and NMR spectroscopy, have been employed to investigate the protonation of aminated derivatives such as 5-amino-3,4-dinitropyrazole. researchgate.net Despite the presence of two electron-withdrawing nitro groups, which are expected to decrease the basicity of the amino group, the compound still undergoes protonation. researchgate.net Such studies are vital for understanding the structure-property relationships in this class of compounds. The amination of pyrazole rings is a key strategy for stabilizing the backbone and can lead to versatile derivatives used in the synthesis of other energetic compounds. rsc.org

Derivatization and Functionalization Strategies Based on 3,4 Dinitro 1h Pyrazole

N-Substitution Reactions of 3,4-Dinitro-1H-Pyrazole

The nitrogen atom at the N1 position of the pyrazole (B372694) ring is a primary site for substitution reactions, allowing for the introduction of various functional groups that can significantly influence the compound's properties.

N-Alkylation and N-Arylation Approaches

N-alkylation and N-arylation of 3,4-DNP introduce alkyl or aryl groups, respectively, to the pyrazole ring. These reactions can modify the physical state and energetic characteristics of the resulting compounds. For instance, allylation and acrylation of 3,4-DNP have been explored to create novel liquid explosives with low melting points, making them suitable for applications in cold environments. acs.org The reaction of 3,4-DNP with allyl bromide in the presence of triethylamine (B128534) (TEA) in acetonitrile (B52724) yields the N-allyl substituted product. acs.org Similarly, reaction with acryloyl chloride under similar conditions produces the N-acryl derivative. acs.org

The introduction of a methyl group via N-methylation leads to N-methyl-3,4-dinitropyrazole (3,4-MDNP), a compound with different physical properties compared to its regioisomer, N-methyl-3,5-dinitropyrazole (3,5-MDNP), highlighting the influence of substituent position on the melting point. acs.org Research has also demonstrated the N-alkylation of 3,4-dinitropyrazole with trichloroacetimidate (B1259523) electrophiles using a Brønsted acid catalyst as an alternative to methods requiring strong bases or high temperatures. semanticscholar.org

Arylhydrazines have been shown to react with 3-methyl-1,4-dinitro-1H-pyrazole, a related dinitropyrazole derivative, to produce N-arylpyrazoles. researchgate.netarkat-usa.org The reaction with arylhydrazines containing electron-withdrawing substituents yields 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. researchgate.netarkat-usa.org However, reactions with phenylhydrazine (B124118) or its derivatives with electron-donating groups result in a mixture of regioisomers. researchgate.netarkat-usa.org This reaction is proposed to proceed through an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism. researchgate.netarkat-usa.org

ReactantReagentProductKey Findings
This compoundAllyl bromide, TEAN-allyl-3,4-dinitropyrazoleLiquid explosive with a low melting point. acs.org
This compoundAcryloyl chloride, TEAN-acryl-3,4-dinitropyrazoleLiquid explosive with a low melting point. acs.org
3-Methyl-1,4-dinitro-1H-pyrazoleArylhydrazines1-Aryl-5-methyl-4-nitro-1H-pyrazoles and/or 1-Aryl-3-methyl-4-nitro-1H-pyrazolesProduct distribution depends on the substituents on the arylhydrazine. researchgate.netarkat-usa.org

Introduction of Energetic Substituents at the N1 Position

A key strategy to enhance the energetic output of 3,4-DNP is the introduction of energetic substituents at the N1 position. These substituents often contain additional nitro, nitramino, or azido (B1232118) groups, which improve the oxygen balance and heat of formation.

Examples of such modifications include the synthesis of 1-(nitromethyl)-3,4-dinitro-1H-pyrazole (NMDNP) and 1-(azidomethyl)-3,4-dinitro-1H-pyrazole (AMDNP) from (3,4-dinitro-1H-pyrazol-1-yl)methyl nitrate (B79036). researchgate.net NMDNP, in particular, shows promise as a melt-castable explosive due to its suitable melting point, good thermal stability, and excellent detonation performance. researchgate.net

Another approach involves linking the 3,4-dinitropyrazole moiety to other energetic heterocyclic rings. For instance, new melt-cast materials have been designed by connecting this compound with tetrazole or 1,2,4-oxadiazole (B8745197) through a N–CH₂–C bridge. rsc.org The introduction of a (3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy group has also been explored to create novel energetic compounds. researchgate.netcambridge.org

Furthermore, the reaction of 1-amino-3,4-dinitropyrazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide and dibromoisocyanuric acid, followed by removal of the trifluoroacetyl group, yields aminofurazans containing the (3,4-dinitro-1H-pyrazol-1-yl) moiety. researchgate.net Subsequent transformations of the amino group can lead to nitro and azo substituted furazans. researchgate.net

PrecursorReagent(s)ProductKey Energetic Feature
(3,4-dinitro-1H-pyrazol-1-yl)methyl nitrate-1-(nitromethyl)-3,4-dinitro-1H-pyrazole (NMDNP)Melt-castable explosive with high performance. researchgate.net
(3,4-dinitro-1H-pyrazol-1-yl)methyl nitrate-1-(azidomethyl)-3,4-dinitro-1H-pyrazole (AMDNP)Energetic azido substituent. researchgate.net
This compound-Derivatives linked to tetrazole or 1,2,4-oxadiazoleNew structural type of melt-cast material. rsc.org
1-Amino-3,4-dinitropyrazole2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide, dibromoisocyanuric acidAminofurazans with (3,4-dinitro-1H-pyrazol-1-yl) groupIntroduction of an energetic furazan (B8792606) ring. researchgate.net

C-Substitution Reactions of this compound

Substitution at the carbon atoms of the pyrazole ring provides another avenue for modifying the properties of 3,4-DNP. These reactions can introduce a range of functional groups that enhance density, detonation performance, and stability.

Synthesis of Halogenated and Azido Derivatives

Halogenation and azidation at the C5 position of the 3,4-dinitropyrazole ring are important functionalization strategies. For example, 5-azido-3,4-dinitropyrazole can be synthesized and serves as an intermediate for other derivatives. google.com This azido derivative can be reduced to form 5-amino-3,4-dinitropyrazole. google.com The introduction of an azido group at the C5 position of this compound has been shown to lead to materials with distinct chemical reactivities. rsc.org

The synthesis of fluorinated pyrazole derivatives has also been investigated, although direct electrophilic fluorination of pyrazoles can be challenging. d-nb.info However, the synthesis of 5-chloro-3,4-dinitro-1-(trinitromethyl)-1H-pyrazole has been reported through the nitration of a chloro-substituted precursor. nih.gov

Incorporation of Trinitromethyl and Dinitromethyl Groups

The incorporation of polynitromethyl groups, such as trinitromethyl (–C(NO₂)₃) and dinitromethyl (–CH(NO₂)₂), is a highly effective strategy for increasing the energy content and oxygen balance of pyrazole-based compounds. nih.gov These groups can be introduced at either the N or C positions of the pyrazole ring. nih.gov

The synthesis of 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole has been achieved through the nitration of a precursor with mixed acid. rsc.orgrsc.org This compound exhibits a high density and impressive detonation velocity. rsc.orgrsc.org Similarly, 5-(dinitromethyl)-3,4-dinitro-1H-pyrazole has been synthesized and evaluated for its energetic properties. nih.govacs.org

The introduction of a trinitromethyl group at the N1 position has also been accomplished. For example, 3-(3,4-dinitro-1-(trinitromethyl)-1H-pyrazol-5-yl)-4-methylfurazan has been synthesized, demonstrating the combination of a trinitromethyl group with a furazan moiety on the pyrazole backbone. researchgate.net

PrecursorReagent(s)ProductKey Feature
3-Nitro-1H-pyrazole-5-carbohydrazide derivativeMixed acid (HNO₃–H₂SO₄)5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazoleHigh-energy compound with a trinitromethyl group. rsc.orgrsc.org
This compound-5-carbonitrile-5-(dinitromethyl)-3,4-dinitro-1H-pyrazoleFunctionalization with a dinitromethyl group. nih.govacs.org
N-acetonyl pyrazole derivativeHNO₃/H₂SO₄N-trinitromethyl pyrazoleIntroduction of a trinitromethyl group at the N1 position. nih.govsemanticscholar.org

Formation of Energetic Salts and Cocrystals of this compound

Due to the acidic nature of the N-H proton in 3,4-DNP, it readily forms energetic salts with various bases. This strategy is widely used to improve thermal stability and reduce sensitivity while maintaining or even enhancing energetic performance. Nitrogen-rich bases like ammonia (B1221849), hydrazine, and guanidine (B92328) are commonly used to form these salts. researchgate.net The formation of salts of 5-(dinitromethyl)-3,4-dinitro-1H-pyrazole with bases like hydroxylamine (B1172632) has been shown to produce materials with an optimal balance of high detonation performance, good thermal stability, and low sensitivity. nih.govacs.org Similarly, energetic salts of 3-(3,4-dinitro-1H-pyrazol-5-yl)-5-(dinitromethyl)-4H-1,2,4-triazole have been synthesized using aqueous ammonia or hydroxylamine. rsc.org

Cocrystallization is another effective technique for modifying the properties of 3,4-DNP. This involves combining 3,4-DNP with a coformer molecule to create a new crystalline structure with unique properties. Energetic cocrystals of 3,4-DNP have been synthesized with 3,4-diaminofurazan (B49099) (DAF), which helps to reduce the acidity of DNP and can improve the oxygen balance. researchgate.net A cocrystal of 3,4-DNP with 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT) has also been reported, exhibiting high density and predicted detonation velocity. acs.org

CompoundCoformer/BaseProduct TypeKey Improvement
This compound3,4-Diaminofurazan (DAF)CocrystalReduced acidity, improved oxygen balance. researchgate.net
This compound5,5′-Dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT)CocrystalHigh density and detonation velocity. acs.org
5-(dinitromethyl)-3,4-dinitro-1H-pyrazoleHydroxylamineEnergetic SaltBalanced high performance and low sensitivity. nih.govacs.org
3-(3,4-dinitro-1H-pyrazol-5-yl)-5-(dinitromethyl)-4H-1,2,4-triazoleAmmonia, HydroxylamineEnergetic SaltModerate thermal stability. rsc.org

Synthesis of Metal Salts

The acidity of the N-H proton in this compound allows for the straightforward synthesis of a variety of energetic salts. These salts can offer improved thermal stability and tailored energetic performance compared to the parent compound. A significant area of research has been the synthesis of alkali and alkaline-earth metal salts of DNP for potential applications in green pyrotechnics. acs.org

These salts are typically synthesized through the reaction of DNP with the corresponding metal hydroxides, oxides, or carbonates in stoichiometric amounts. acs.org The resulting metal dinitropyrazolates often incorporate water molecules into their crystal structures, which can influence their thermal behavior. acs.org Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveals that these salts generally exhibit good thermal stabilities, with decomposition temperatures often exceeding 210°C. acs.org The strong bonding of crystallized water is a notable feature, with dehydration occurring at temperatures typically above 115°C for most salts. acs.org The insensitivity of these salts to friction and impact is a key characteristic, making them promising candidates for safer energetic materials. acs.org

Table 1: Thermal Properties of 3,4-Dinitropyrazole Metal Salts

Compound Name Decomposition Temperature (°C) Reference
Lithium 3,4-dinitropyrazolate >210 acs.org
Sodium 3,4-dinitropyrazolate >210 acs.org
Potassium 3,4-dinitropyrazolate >210 acs.org
Rubidium 3,4-dinitropyrazolate >210 acs.org
Cesium 3,4-dinitropyrazolate >210 acs.org
Magnesium 3,4-dinitropyrazolate >210 acs.org
Calcium 3,4-dinitropyrazolate >210 acs.org
Strontium 3,4-dinitropyrazolate >210 acs.org
Barium 3,4-dinitropyrazolate >210 acs.org

Note: Specific decomposition temperatures for each salt are reported as being above 210°C.

Design and Characterization of Nitrogen-Rich Energetic Cocrystals

Cocrystallization has emerged as a powerful technique in crystal engineering to modify the properties of energetic materials. By combining two or more different molecules in a single crystal lattice through non-covalent interactions, it is possible to create new materials with enhanced performance and safety characteristics. This compound is an excellent candidate for cocrystal formation due to its hydrogen bond donor capabilities and acidic nature.

A notable example involves the cocrystallization of DNP with 3,4-diaminofurazan (DAF), a nitrogen-rich energetic compound. Two distinct cocrystals, designated DD1 and DD2, have been synthesized. researchgate.netacs.org These cocrystals are formed in the presence of water or hydrogen peroxide as the solvent. acs.org X-ray diffraction studies reveal that strong intermolecular hydrogen bonds, particularly N-H···O and C-H···O interactions, are crucial for the stabilization of the cocrystal structures. acs.org The formation of these cocrystals has been shown to reduce the acidity of DNP and improve its sensitivity to impact and friction, making it a more viable energetic material. researchgate.net A ternary energetic cocrystal composed of DAF, DNP, and water in a 1:1:1 stoichiometric ratio has also been reported, demonstrating low impact sensitivity and a predicted detonation velocity higher than that of TNT. tandfonline.com

Another strategy involves the cocrystallization of DNP with other energetic pyrazole derivatives. A cocrystal of DNP and 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT) has been prepared in a 2:1 ratio. This cocrystal exhibits a high density and a predicted high detonation velocity, although its sensitivity is intermediate between the two pure components.

Table 2: Properties of this compound-Based Energetic Cocrystals

Cocrystal Components (Ratio) Density (g/cm³) Detonation Velocity (m/s, predicted) Key Findings Reference
DNP/DAF (DD1) Not specified Not specified Reduced acidity of DNP, acceptable sensitivity. researchgate.net
DNP/DAF (DD2) Not specified Not specified Reduced acidity of DNP, acceptable sensitivity. researchgate.netacs.org
DAF/DNP/H₂O (1:1:1) Not specified > DAF and TNT Low impact sensitivity. tandfonline.com
DNP/DNBT (2:1) >1.800 >8000 Sensitivity between pure components. Not specified

DAF: 3,4-diaminofurazan; DNBT: 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole

Annulation and Cyclization Reactions Utilizing this compound Scaffolds

The this compound ring system can be used as a building block for the synthesis of more complex, fused-ring energetic materials. These annulation and cyclization reactions lead to the formation of bicyclic and polycyclic heterocyclic systems with high nitrogen content and high densities, which are desirable characteristics for advanced explosives.

A key precursor for these reactions is 5-amino-3,4-dinitropyrazole. Despite the low basicity of its amino group, it can undergo annulation reactions to form fused pyrimidine (B1678525) and imidazole (B134444) rings. For instance, reaction with appropriate reagents can yield dinitropyrazolo[5,1-a]pyrimidine and dinitroimidazo[1,2-b]pyrazole derivatives. researchgate.net The diazotization of 5-amino-3,4-dinitropyrazole leads to the formation of 5-diazo-3,4-dinitropyrazole, an internal salt that serves as a versatile intermediate. researchgate.net This diazo compound can react with active methylene (B1212753) compounds to produce dinitropyrazolo-[5,1-c] researchgate.nettandfonline.comresearchgate.nettriazine derivatives. researchgate.netresearchgate.net

In a more recent development, the positional isomer 5-azido-3,4-dinitropyrazole has been shown to undergo an unprecedented domino reaction when treated with nitrogen-rich bases. rsc.org This sequence involves salt formation, an intramolecular cyclization of the pyrazole anion onto the azide (B81097) group to form a tetrazole ring, and subsequent nucleophilic substitution of the C3-nitro group. This leads to the formation of a novel family of fused pyrazolo[1,5-d]tetrazole-based energetic salts, which exhibit excellent calculated detonation properties and good sensitivities. rsc.org

Table 3: Fused Heterocyclic Systems Derived from this compound Scaffolds

Precursor Reagent/Reaction Type Fused Ring System Formed Reference
5-Amino-3,4-dinitropyrazole Annulation Dinitropyrazolo[5,1-a]pyrimidine researchgate.net
5-Amino-3,4-dinitropyrazole Annulation Dinitroimidazo[1,2-b]pyrazole researchgate.net
5-Diazo-3,4-dinitropyrazole Reaction with active methylene compounds Dinitropyrazolo[5,1-c] researchgate.nettandfonline.comresearchgate.nettriazine researchgate.netresearchgate.net
5-Azido-3,4-dinitropyrazole Domino reaction with nitrogen bases Pyrazolo[1,5-d]tetrazole rsc.org

Advanced Characterization Methodologies for 3,4 Dinitro 1h Pyrazole and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 3,4-DNP and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N)

NMR spectroscopy is a powerful tool for determining the precise structure of 3,4-DNP and its derivatives.

¹H NMR: The proton NMR spectrum of 3,4-DNP shows a distinct signal for the C-H proton of the pyrazole (B372694) ring. For instance, a signal at δ = 6.15 ppm is characteristic of the pyrazole C-H. In derivatives such as 5-methyl-3,4-dinitro-1H-pyrazole, the proton signal for H-3 appears at δ 8.72 ppm, while the methyl protons resonate at δ 2.51 ppm. N-substituted derivatives, like those with acryl and allyl groups, also exhibit characteristic shifts that confirm the substitution pattern. acs.org

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. In 5-methyl-3,4-dinitro-1H-pyrazole, the carbon signals are observed at δ 148.2 (C-3), 140.5 (C-4), 135.9 (C-5), and 13.8 (CH₃). For N-allyl-3,4-dinitro-1H-pyrazole, the signals appear at δ 137.3, 133.8, 127.3, 126.1, 119.2, and 55.7 ppm. acs.org These shifts are crucial for confirming the positions of the nitro groups and other substituents.

¹⁴N and ¹⁵N NMR: Nitrogen NMR is particularly valuable for energetic materials due to the prevalence of nitrogen-containing functional groups. While specific data for 3,4-DNP is not extensively detailed in the provided results, studies on related nitropyrazoles and their derivatives utilize ¹⁴N and ¹⁵N NMR to characterize the nitro groups and the pyrazole ring nitrogens. researchgate.netdoi.org

Table 1: NMR Spectroscopic Data for 3,4-Dinitro-1H-Pyrazole and its Derivatives

Compound Nucleus Solvent Chemical Shift (δ, ppm)
This compound ¹H - 6.15 (pyrazole C-H)
5-Methyl-3,4-dinitro-1H-pyrazole ¹H DMSO-d₆ 8.72 (H-3), 2.51 (CH₃)
5-Methyl-3,4-dinitro-1H-pyrazole ¹³C DMSO-d₆ 148.2 (C-3), 140.5 (C-4), 135.9 (C-5), 13.8 (CH₃)
N-allyl-3,4-dinitro-1H-pyrazole ¹³C DMSO-d₆ 137.3, 133.8, 127.3, 126.1, 119.2, 55.7

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in 3,4-DNP. The characteristic absorption bands for the nitro groups (NO₂) are particularly important for confirming the synthesis of this energetic material.

Nitro Group Vibrations: The FTIR spectrum of 3,4-DNP shows strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro groups. For example, absorptions near 1531 cm⁻¹ are attributed to the nitro groups. In 5-methyl-3,4-dinitro-1H-pyrazole, these bands appear at 1532 cm⁻¹ (asymmetric NO₂) and 1348 cm⁻¹ (symmetric NO₂). For N-substituted derivatives, these characteristic peaks are also observed, confirming the presence of the dinitro-pyrazole core. acs.org

Other Vibrational Modes: Other significant peaks in the FTIR spectrum include those for C-H and N-H stretching. For instance, in 5-methyl-3,4-dinitro-1H-pyrazole, a peak at 3100 cm⁻¹ corresponds to the aromatic C-H stretch. In-situ FTIR studies on related dinitropyrazole compounds show changes in the IR signals of -NH₂ and -NH moieties with increasing temperature, providing insights into thermal decomposition pathways. nih.gov

Table 2: FTIR Spectroscopic Data for this compound and its Derivatives

Compound Functional Group Wavenumber (cm⁻¹) Reference
This compound Nitro ~1531
5-Methyl-3,4-dinitro-1H-pyrazole Asymmetric NO₂ 1532
5-Methyl-3,4-dinitro-1H-pyrazole Symmetric NO₂ 1348
5-Methyl-3,4-dinitro-1H-pyrazole Aromatic C-H 3100
N-allyl-3,4-dinitro-1H-pyrazole - 3152, 1569, 1500, 1332 acs.org
N-acryloyl-3,4-dinitro-1H-pyrazole - 3154, 1703, 1562, 1508 acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While specific UV-Vis data for 3,4-DNP is not extensively detailed in the provided search results, studies on pyrazoline derivatives indicate that these compounds exhibit electronic transitions that can be tracked using this technique. researchgate.net The conjugation within the pyrazole ring and the presence of chromophoric nitro groups suggest that 3,4-DNP would have characteristic absorptions in the UV-Vis region. Theoretical calculations are often used in conjunction with experimental data to understand the electronic transitions. researchgate.net

Diffraction Methods for Structural Elucidation

Diffraction methods are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline state of 3,4-DNP and its derivatives.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for obtaining detailed structural information, including bond lengths, bond angles, and crystal packing.

Crystal System and Space Group: Single-crystal X-ray diffraction has revealed that 3,4-DNP crystallizes in the monoclinic system with the space group P2₁/n. Derivatives can exhibit different crystal systems; for example, a derivative linked to furoxan crystallizes in the orthorhombic space group Pbca. energetic-materials.org.cn

Unit Cell Parameters and Density: The unit cell parameters for 3,4-DNP have been determined as a = 7.4579 Å, b = 9.787 Å, c = 19.534 Å, and β = 94.87°. These parameters lead to a calculated density of 1.79 g/cm³. The asymmetric unit contains two molecules of 3,4-DNP. For the furoxan derivative, the unit cell parameters are a=10.1817(7) Å, b=16.1917(11) Å, and c=21.7300(16) Å, with a calculated density of 1.836 g·cm⁻¹. energetic-materials.org.cn

Molecular Geometry and Intermolecular Interactions: The pyrazole ring in 3,4-DNP is planar, with the nitro groups being twisted relative to the ring. The crystal structure is stabilized by hydrogen bonding (N–H⋯O), which plays a critical role in the material's properties. In derivatives, other interactions such as O⋯π and O⋯O contacts can dominate the crystal packing. bohrium.comcambridge.org

Table 3: Single-Crystal X-ray Diffraction Data for this compound and a Derivative

Compound Crystal System Space Group Unit Cell Parameters Density (g/cm³)
This compound Monoclinic P2₁/n a = 7.4579 Å, b = 9.787 Å, c = 19.534 Å, β = 94.87° 1.79
3,4-Bis((4-chloro-3,5-dinitro-1H-pyrazol-1-yl)methyl)furoxan Orthorhombic Pbca a = 10.1817(7) Å, b = 16.1917(11) Å, c = 21.7300(16) Å 1.836

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a crucial technique for phase analysis and can be used for crystal structure determination when single crystals are not available. bohrium.com It is particularly useful for analyzing high-energy density materials. bohrium.comcambridge.org

Phase Identification and Purity: PXRD patterns serve as a fingerprint for a crystalline material, allowing for the confirmation of the desired phase and the assessment of sample purity.

Structure Solution and Refinement: In cases where single crystals are difficult to obtain, the crystal structure can be solved and refined from high-quality powder diffraction data. bohrium.comcambridge.org For a complex derivative of 3,4-DNP, the crystal structure was determined using laboratory powder diffraction data, employing methods like parallel tempering for structure solution and Rietveld refinement for optimizing the structural model. bohrium.comcambridge.org Density functional theory (DFT) calculations are often used to aid in solving and validating the crystal structure obtained from powder data. bohrium.comcambridge.org

High-Pressure Studies: PXRD, often in combination with neutron powder diffraction, is used to study the structural changes of materials under high pressure. Such studies on related compounds like 3,4,5-trinitro-1H-pyrazole have identified pressure-induced phase transitions. rsc.orgbham.ac.uk

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of this compound and its derivatives. bit.edu.cnbit.edu.cnresearchgate.net It provides crucial information regarding the molecular weight, elemental composition, and structural features of the synthesized compounds, which is fundamental for confirming their identity and assessing purity.

High-Resolution Mass Spectrometry (HRMS) is frequently employed to determine the exact mass of the molecule, allowing for the calculation of its elemental formula with high accuracy. acs.org This technique is essential for distinguishing between compounds with similar nominal masses and for confirming the successful synthesis of the target molecule. For instance, N-substituted 3,4-DNP derivatives, including liquid explosives, have been fully characterized using HRMS to confirm their structure. acs.org The purity of a sample can be inferred from the mass spectrum; a pure sample will ideally show a single prominent molecular ion peak, such as [M+H]⁺ or [M-H]⁻, corresponding to the target compound. The presence of significant unexpected peaks may indicate impurities or degradation products.

In the study of energetic salts derived from dinitropyrazoles, mass spectrometry is used to identify both the cationic and anionic species, confirming the salt's composition. mdpi.com For example, in the characterization of 3,5-diamino-4H-pyrazol-4-one oxime perchlorate (B79767) salt, electrospray ionization mass spectrometry (ESI-MS) detected the corresponding cation [C₃H₆N₅O⁺] and anion [ClO₄⁻]. mdpi.com Similarly, various derivatives of 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole have been characterized by MS to confirm their molecular weight. icm.edu.pl The technique is also a standard characterization method for precursors like 4-chloro-3,5-dinitropyrazole. rsc.org

CompoundMass Spectrometry ApplicationReference
This compound (3,4-DNP) Molecular identification and characterization. bit.edu.cnbit.edu.cnresearchgate.net
N-substituted 3,4-DNP derivatives Full characterization by High-Resolution Mass Spectrometry (HRMS). acs.org
This compound-5-carboxylic acid Confirmation of structure and purity.
Energetic salts of dinitropyrazoles Identification of cationic and anionic species. mdpi.com
1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole derivatives Confirmation of molecular weight. icm.edu.pl
(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy derivatives Characterization of nitrogen-rich derivatives. researchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For energetic materials like 3,4-DNP, these methods are vital for evaluating thermal stability, decomposition pathways, and compatibility with other materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common techniques used for this purpose. nih.govbibliotekanauki.pl

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting, crystallization, and decomposition.

For 3,4-DNP, DSC analysis reveals a sharp endothermic peak corresponding to its melting point, followed by a strong exothermic peak indicating its decomposition at a higher temperature. bit.edu.cnresearchgate.net There is some variation in the reported melting point, with values cited between 71°C and 87°C. bit.edu.cnnih.gov The decomposition temperature has been reported to be as high as 285°C, highlighting its significant thermal stability compared to some other energetic materials. nih.gov The large temperature gap between the melting point and decomposition onset is a desirable characteristic for melt-castable explosives. bit.edu.cnresearchgate.netnih.gov

DSC is also used to study the thermal behavior of various 3,4-DNP derivatives. For example, N-substituted 3,4-DNP compounds exhibit lower decomposition temperatures (194.8–201.2 °C) compared to the parent compound. acs.org In contrast, derivatives of 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole show high decomposition peak temperatures, ranging from 227°C to 288°C, indicating good thermal stability. icm.edu.plbibliotekanauki.pl The heat of fusion for 3,4-DNP has also been determined using DSC, providing further thermochemical data. rsc.org

The following table summarizes DSC data for 3,4-DNP and some of its derivatives.

CompoundMelting Point (Tₘ) / °CDecomposition Onset (Tₑₓₒ) / °CReference(s)
This compound (3,4-DNP) 71285 nih.gov
This compound (3,4-DNP) 85-87- bit.edu.cnbit.edu.cnresearchgate.net
This compound (3,4-DNP) 85.9- rsc.org
1-(2-propen-1-yl)-3,4-dinitro-1H-pyrazole (Allyl-3,4-DNP) -194.8 acs.org
1-(1-oxo-2-propen-1-yl)-3,4-dinitro-1H-pyrazole (Acryl-3,4-DNP) -201.2 acs.org
1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole (DADNP) -227 icm.edu.plbibliotekanauki.pl
4,4'-(triaz-1-ene-1,3-diyl)bis(1-amine-3,6-dinitropyrazolo[4,3-c]pyrazole) (TBADNP) -236 icm.edu.plbibliotekanauki.pl
1,4-dinitramino-3,6-dinitropyrazolo[4,3-c]pyrazole (DNADNP) 288 (melts with decomp.)288 icm.edu.plbibliotekanauki.pl

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for understanding the decomposition process, identifying the number of decomposition stages, and determining the thermal stability of energetic materials.

TGA studies on 3,4-DNP and its derivatives provide insights into their decomposition patterns. For N-substituted 3,4-DNP compounds, TGA curves show the mass loss associated with decomposition, with the onset temperatures aligning with the exothermic peaks observed in DSC analysis. acs.org For a derivative like 1-[2,2-bis(methoxy-NNO-azoxy)ethyl]-3,4-dinitro-1H-pyrazole, simultaneous TGA and mass spectrometry analysis revealed that the decomposition occurs in the temperature range of 210–290°C. researchgate.net The main gaseous products identified during its thermal decomposition include NO, CO₂, H₂O, N₂O, and HCN, providing clues about the fragmentation pathway of the pyrazole ring and its substituents. researchgate.net

Studies on related dinitropyrazole compounds, such as 4-amino-3,5-dinitro-1H-pyrazole, show that decomposition can be a multi-stage process. nih.govresearchgate.net TGA coupled with mass spectrometry (TG-MS) for this analogue indicated that the decomposition begins with the loss of a water molecule, followed by the release of NO, and then the breakdown of the pyrazole ring to produce fragments like HCN. researchgate.net While this is a different isomer, the decomposition mechanisms, particularly the initial loss of nitro groups and the fragmentation of the heterocyclic ring, provide a valuable comparative model for understanding the potential decomposition behavior of 3,4-DNP.

The thermal stability of derivatives of 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole has also been evaluated using TGA, which showed these compounds are stable up to 220°C and undergo decomposition in one or more stages, leaving a final residue at higher temperatures. icm.edu.pl

CompoundKey TGA FindingsReference(s)
1-[2,2-bis(methoxy-NNO-azoxy)ethyl]-3,4-dinitro-1H-pyrazole Decomposition occurs between 210–290°C. Gaseous products include NO, CO₂, H₂O, N₂O, and HCN. researchgate.net
N-substituted 3,4-DNP derivatives Onset of mass loss aligns with decomposition temperatures from DSC (194.8–201.2 °C). acs.org
1,4-dinitramino-3,6-dinitropyrazolo[4,3-c]pyrazole (DNADNP) Shows a single decomposition stage with a 70.1% mass loss before 317°C and a 22.3% residue at 443°C. icm.edu.pl
4-amino-3,5-dinitro-1H-pyrazole (LLM-116) (analogue) Multi-stage decomposition. The first stage involves the loss of water and NO; the second stage involves the decomposition of the pyrazole ring. nih.govresearchgate.net

Computational and Theoretical Investigations of 3,4 Dinitro 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and stability of 3,4-DNP. These methods offer a molecular-level understanding of the compound's behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of energetic materials like 3,4-DNP. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G**, are employed to identify key parameters related to the molecule's stability and decomposition. For instance, DFT has been used to determine the activation energies for various decomposition pathways. One identified initial step is the nitro to aci-nitro rearrangement, followed by the homolytic elimination of a hydroxyl radical. researchgate.net The calculated activation energies for these steps are approximately 138 kJ/mol and 148 kJ/mol, respectively. researchgate.net

DFT is also utilized in conjunction with periodic boundary conditions to refine crystal structures obtained from experimental data, such as powder diffraction. researchgate.netcambridge.org This approach has been crucial in correctly identifying the crystal structure of complex derivatives of 3,4-DNP. researchgate.netcambridge.org Furthermore, DFT studies on related highly nitrated pyrazole (B372694) isomers, using methods like B3LYP/6-311+G(d,p), have explored the effects of external electric fields on their molecular structure and stability. nih.gov These studies analyze changes in bond lengths, frontier molecular orbitals, and electrostatic potential to predict how the material's stability is affected. nih.gov

Table 1: Calculated Activation Energies for Initial Decomposition Steps of 3,4-DNP using DFT

Decomposition StepCalculated Activation Energy (kJ/mol)Reference
Nitro → aci-nitro rearrangement138 researchgate.net
Homolytic elimination of hydroxyl radical148 researchgate.net

Ab Initio and Coupled-Cluster Methods

For higher accuracy in electronic structure and energy calculations, ab initio and coupled-cluster methods are employed. While computationally more demanding, these methods provide benchmark data for assessing the reliability of other computational approaches. For instance, high-level ab initio methods have been used to calculate atomization energies for related pyrazole structures to determine their heats of formation. rsc.org

Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" for chemical accuracy. The domain-based local pair natural orbital coupled-cluster (DLPNO-CCSD(T)) method has been applied to study the decomposition mechanism of related compounds like 5-amino-3,4-dinitropyrazole. researchgate.netrsc.orgresearchgate.net These calculations can reveal complex reaction pathways, including unusual primary decomposition channels like sigmatropic H-shifts within the pyrazole ring. rsc.org The combination of gas-phase electron diffraction (GED) with coupled-cluster calculations up to the CCSD(T)-AE/aug-cc-pwCVQZ level of theory has been used to determine the precise equilibrium molecular structure of similar nitro-heterocycles. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and materials, providing insights into dynamic processes like decomposition and crystal morphology.

ReaxFF Force Field Applications for Decomposition Pathways

The reactive force field (ReaxFF) is a particularly powerful tool for simulating the chemical reactions involved in the decomposition of energetic materials. nih.gov ReaxFF molecular dynamics simulations have been used to identify the primary thermal decomposition pathways of 3,4-DNP. These simulations show that initial decomposition steps include nitro-to-nitrite isomerization, followed by the release of NO₂ and subsequent fragmentation of the pyrazole ring to form stable products like CO, HCN, and H₂O. energetic-materials.org.cn

ReaxFF MD simulations have been instrumental in identifying NO₂ elimination as a key initial step, with a calculated activation energy of 138 kJ/mol. These computational findings are often validated by experimental techniques like accelerating rate calorimetry (ARC) coupled with mass spectrometry (MS), which confirm the identity of gaseous decomposition products. energetic-materials.org.cn Such simulations have also been applied to compare the thermal decomposition of different dinitropyrazole-based energetic materials, revealing how structural modifications influence the initial decomposition mechanisms. nih.gov

Table 2: Key Decomposition Products of 3,4-DNP Identified by ReaxFF MD and Experimental Methods

MethodIdentified Decomposition ProductsReference
ReaxFF MD SimulationNO₂, CO, HCN, H₂O energetic-materials.org.cn
Accelerating Rate Calorimetry (ARC)-MSNO₂, CO, HCN energetic-materials.org.cn

Reaction Pathway and Mechanism Elucidation through Computational Methods

Computational chemistry plays a vital role in understanding the regioselectivity and mechanisms of chemical reactions involving 3,4-DNP.

Modeling of Nucleophilic Substitution Regioselectivity

The pyrazole ring in 3,4-DNP is susceptible to nucleophilic substitution reactions. Computational modeling helps to predict the regioselectivity of these reactions, which is crucial for the synthesis of new derivatives with tailored properties. For example, studies on the related 1,4-dinitropyrazoles have shown that nucleophilic attack often occurs at the C5 position, leading to a "cine-substitution" where the entering group takes the position of the leaving nitro group, which has migrated from C4. rsc.org

Theoretical studies on the tautomeric equilibria of substituted pyrazoles are important for understanding their reactivity. mdpi.com The nature and position of substituents, such as electron-withdrawing nitro groups, significantly influence the acidity of the N-H proton and the basicity of the ring nitrogens, which in turn directs the course of substitution reactions. mdpi.com Computational methods can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts. For instance, the synthesis of 4-amino-3,5-dinitro-1H-pyrazole from 3,5-dinitropyrazole via vicarious nucleophilic substitution has been successfully achieved, a process that can be rationalized through computational analysis of the reaction intermediates and transition states. researchgate.net

Investigation of Thermal Decomposition Initiation Mechanisms

The thermal decomposition of 3,4-dinitro-1H-pyrazole (DNP) is a critical area of study for understanding its stability and behavior as an energetic material. Computational studies, particularly those employing molecular dynamics and quantum chemical calculations, have provided significant insights into the initial steps of its decomposition.

A predominant mechanism identified through theoretical research is the initiation of decomposition via the cleavage of a C–NO₂ bond. rsc.org ReaxFF molecular dynamics (ReaxFF MD) simulations have identified the elimination of a nitro group (NO₂) as a primary initial step, with a calculated activation energy of 138 kJ/mol. This is supported by studies on related dinitropyrazole derivatives, which suggest that the primary decomposition pathway for 3,4-dinitropyrazole involves the radical elimination of an •NO₂ group, which is then followed by the rupture of the pyrazole ring. researchgate.net

Density functional theory (DFT) calculations have further elucidated the relative instability of the nitro groups on the pyrazole ring. researchgate.net These studies indicate that one of the C-NO₂ groups in 3,4-dinitropyrazole is less stable and exhibits less favorable orbital interactions with the pyrazole ring. researchgate.net This inherent instability in one of the nitro groups makes the C-N bond scission a likely starting point for the decomposition cascade. researchgate.net The initial gaseous products from the decomposition of similar pyrazole compounds are confirmed to include NO, CO₂, and HCN.

Another proposed initial pathway, identified through ReaxFF MD simulations, involves the formation of a hydroxyl radical, which has a slightly higher activation energy of 148 kJ/mol. In related compounds like 5-amino-3,4-dinitro-1H-pyrazole, theoretical calculations have revealed a more complex initiation involving sigmatropic hydrogen shifts within the pyrazole ring before the C–NO₂ bond breaks. rsc.org While this specific mechanism has not been confirmed for this compound itself, it highlights the diverse potential pathways that computational models can explore.

The table below summarizes the key computationally investigated initiation steps for the thermal decomposition of DNP and related compounds.

Initiation Pathway Methodology Calculated Activation Energy (Eₐ) Reference
NO₂ EliminationReaxFF MD138 kJ/mol
Hydroxyl Radical FormationReaxFF MD148 kJ/mol
Radical Elimination of •NO₂Gas Product AnalysisNot Specified researchgate.net
C–NO₂ Bond ScissionQuantum Chemical CalculationsNot Specified rsc.org

These theoretical findings are crucial for building kinetic models that can accurately predict the thermal stability and lifespan of materials containing this compound.

Predictive Modeling for Performance Characteristics

Predictive modeling, utilizing a range of computational chemistry techniques, is essential for forecasting the performance characteristics of this compound without the need for extensive and hazardous experimental testing. These models provide data on properties such as crystal morphology, density, detonation performance, and sensitivity.

Density Functional Theory (DFT) is a cornerstone of these predictive efforts. DFT calculations are used to optimize the molecular geometry and to study the high-energy density properties of DNP. researchgate.net Such studies have confirmed that theoretical geometrical parameters align well with experimental values. researchgate.net For derivatives of DNP, DFT has been employed to investigate structural, mechanical, and electronic properties, which are fundamental to performance. researchgate.netresearchgate.net

One critical performance characteristic influenced by manufacturing and storage conditions is crystal morphology. Molecular dynamics (MD) simulations and the attachment energy (AE) model have been successfully used to predict the crystal shape of DNP in various solvents. nih.gov For instance, MD simulations using the COMPASS forcefield can predict whether crystals will be plate-like or needle-like depending on the polarity of the solvent used during crystallization. nih.gov This is significant because crystal shape and quality affect the material's density, stability, and sensitivity.

Predictive models have also been developed to estimate the thermal stability of DNP. A simple predictive model with high reliability has been proposed to quickly estimate the decomposition temperature for heterocyclic aromatic compounds, including dinitropyrazoles, which is crucial for safety and performance assessment. bibliotekanauki.pl

The table below presents various properties of DNP and its derivatives that have been predicted using computational models.

Predicted Characteristic Modeling Technique Finding / Predicted Value Relevance Reference
Crystal MorphologyAttachment Energy (AE) Model, Molecular Dynamics (MD)Predicts diamond or hexagon shapes depending on solvent.Affects density, stability, and sensitivity. nih.gov
Molecular GeometryDensity Functional Theory (DFT)Optimized geometry aligns with experimental data.Foundational for all other property predictions. researchgate.net
Thermal Decomposition Temp.Core Correlation ModelsEnables quick estimation of thermal stability.Crucial for safety and storage assessments. bibliotekanauki.pl
Detonation Velocity (related salts)Gaussian 03, EXPLO5 v6.018264–9364 m s⁻¹Indicates high explosive performance. rsc.org
Detonation Pressure (related salts)Gaussian 03, EXPLO5 v6.0125.9–37.4 GPaIndicates high explosive performance. rsc.org
Structural & Mechanical PropertiesFirst-principles calculations (DFT)Calculation of bulk modulus, shear modulus, etc.Predicts material response to physical stress. researchgate.netresearchgate.net

These predictive models are invaluable tools in the field of energetic materials, enabling the design and screening of new compounds with desired performance characteristics while minimizing physical experimentation. researchgate.net

Research on Energetic Material Applications of 3,4 Dinitro 1h Pyrazole

Thermal Stability and Decomposition Kinetics Studies

The thermal stability of an energetic material is a critical parameter for its safe handling, storage, and application. rsc.org Research into 3,4-DNP and its analogs has employed various analytical techniques to understand its behavior at elevated temperatures, decomposition pathways, and the kinetics of these processes.

The thermal behavior of 3,4-DNP has been characterized using methods such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). Experimental data show that the decomposition of 3,4-DNP generally begins in the range of 250–270°C, often initiated by the loss of a nitro group. researchgate.net One study reported a decomposition temperature (Tdec) of 285°C, with ARC-mass spectrometry (ARC-MS) identifying exothermic peaks between 220–240°C. Another study using DSC recorded a decomposition temperature of 275°C. acs.org The thermal stability of dinitropyrazoles like 3,4-DNP in the liquid phase has been found to be intermediate between that of the well-known nitramines RDX and HMX. researchgate.netresearchgate.net

Computational studies, such as those using ReaxFF molecular dynamics (ReaxFF MD), have been used to model the initial decomposition steps. These simulations identified the elimination of a nitro group (NO₂) as a primary pathway, with a calculated activation energy of 138 kJ/mol.

Table 1: Experimentally Determined Thermal Properties of 3,4-Dinitro-1H-pyrazole
PropertyValueMethodSource
Decomposition Temperature (Tdec)285°CNot Specified
Decomposition Temperature (Tdec)275°CDSC acs.org
Decomposition Temperature (Tdec)263°CNot Specified sci-hub.se
Decomposition Onset250-270°CNot Specified researchgate.net
Exothermic Peaks220–240°CARC-MS
Melting Point86°CNot Specified sci-hub.se

Autocatalysis, where a reaction product accelerates the reaction rate, can significantly complicate the decomposition kinetics of energetic materials. rsc.org While direct studies on the autocatalysis of 3,4-DNP are limited, research on its analogs provides valuable insights.

For instance, studies on 5-amino-3,4-dinitro-1H-pyrazole (5-ADP), a close analog, revealed that a strong acceleration in its decomposition rate is caused by both the progressive liquefaction of the sample and autocatalysis by reaction products. rsc.org Quantum chemical calculations for 5-ADP suggest that a substituted pyrazolyl radical, formed during decomposition, can undergo a facile addition to an intact 5-ADP molecule. This is followed by the rapid elimination of another nitrogen dioxide (˙NO₂) radical, a process believed to contribute significantly to the observed autocatalytic behavior. rsc.org

Another analog, 1-[2,2-bis(methoxy-NNO-azoxy)ethyl]-3,4-dinitro-1H-pyrazole, was found to exhibit pronounced self-acceleration (autocatalysis) when decomposing below its melting temperature. researchgate.net However, in the liquid phase, the self-acceleration was weak. researchgate.net Furthermore, research has shown that trinitro derivatives of pyrazole (B372694) are characterized by autocatalysis, which is thought to be responsible for their decreased stability compared to dinitro derivatives like 3,4-DNP. researchgate.net

Understanding the decomposition mechanism is crucial for predicting stability and performance. Techniques such as Evolved Gas Analysis (EGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) provide real-time identification of gaseous decomposition products. mdpi.com

For 3,4-DNP, the primary decomposition pathway is believed to be the radical elimination of a •NO₂ group, which is then followed by the rupture of the pyrazole ring. researchgate.net This initial loss of a nitro group is a common decomposition feature for dinitropyrazoles. researchgate.netresearchgate.net Evolved gas analysis using ARC-MS has confirmed the release of gaseous products such as carbon dioxide (CO₂), nitrogen monoxide (NO), and hydrogen cyanide (HCN) during the thermal decomposition of 3,4-DNP. Studies on related nitropyrazoles using in-situ rapid-scan FTIR and TG-MS have also identified the formation of NO and HCN as key steps in the decomposition of the pyrazole ring structure. researchgate.net The pyrazole moiety itself is noted to be relatively resistant to oxidation by the released NO₂, which results in a low heat effect during the initial stages of decomposition. researchgate.net

Investigation of Mechanical Sensitivities

Mechanical sensitivity, specifically to impact and friction, is a paramount safety characteristic for energetic materials, dictating how they can be handled, transported, and processed. nih.gov

Impact sensitivity tests measure the response of a material to a sudden impact from a falling weight. Research indicates that 3,4-DNP is a relatively insensitive explosive. One study reported an impact sensitivity value of 8.5 J. Another investigation using a drop hammer test determined a "go" measurement at 47.7 cm, noting that 3,4-DNP is less sensitive than its isomer, 3,5-DNP. acs.org A separate source lists the impact sensitivity as 34 ± 6 J. sci-hub.se The introduction of substituents on the pyrazole ring can further alter these properties; for example, certain N-substituted derivatives of 3,4-DNP have been found to be even less sensitive to impact than the parent compound. acs.org

Friction sensitivity tests assess a material's reaction to frictional stimuli. Like its impact sensitivity, 3,4-DNP generally shows low sensitivity to friction. Reported values for its friction sensitivity include 240 N and >360 N. sci-hub.se Another source also lists the friction sensitivity at 360 N. d-nb.info This low sensitivity is a critical trait for ensuring safety during handling and manufacturing processes.

Table 2: Mechanical Sensitivities of this compound
Sensitivity TypeValueSource
Impact Sensitivity8.5 J
Impact Sensitivity34 ± 6 J sci-hub.se
Impact Sensitivity ("go" height)47.7 cm acs.org
Friction Sensitivity240 N
Friction Sensitivity360 N d-nb.info
Friction Sensitivity> 360 N sci-hub.se

Electrostatic Discharge (ESD) Sensitivity Studies

The electrostatic discharge (ESD) sensitivity of this compound (3,4-DNP) and its derivatives is a critical parameter in assessing their safety and handling characteristics as energetic materials. Research indicates that 3,4-DNP itself possesses a notable sensitivity to electrostatic discharge.

Studies have determined the ESD value for 3,4-DNP to be 1.5 Joules (J). In comparison to some other energetic materials, this value suggests a degree of sensitivity that necessitates careful handling protocols to prevent accidental initiation from static electricity. For instance, derivatives of 3,4-DNP have been synthesized and their ESD sensitivities evaluated. In one study, N-substituted 3,4-dinitropyrazoles were found to be less sensitive to impact and friction compared to the parent 3,4-DNP, although specific ESD values for these derivatives were not always provided in direct comparison.

Interactive Data Table: ESD Sensitivity of 3,4-DNP and Related Compounds

CompoundESD Sensitivity (J)Source
This compound (3,4-DNP)1.5
3,5-dinitro-1H-pyrazole (3,5-DNP)1.0

It is important to note that while we have encountered no issues working with this material, proper protective measures (Kevlar gloves, face shield, and grounded equipment) should still be used at all times.

Detonation Performance Characterization

The detonation performance of an energetic material is a primary determinant of its effectiveness for various applications. This is typically characterized by its detonation velocity and detonation pressure.

Experimental Measurement of Detonation Velocity and Pressure

Experimental determination of detonation parameters for 3,4-DNP and its derivatives is crucial for validating theoretical models and providing accurate performance data. However, comprehensive experimental data for the detonation velocity and pressure of pure 3,4-DNP is not extensively detailed in the readily available literature. Research often focuses on the synthesis and characterization of new derivatives, with detonation parameters being computationally predicted rather than experimentally measured.

For some derivatives of 3,4-DNP, experimental data is more accessible. For instance, energetic compounds containing a (3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy group have been synthesized and their detonation parameters experimentally determined, showing high detonation velocities in the range of 8.71–8.99 km/s and detonation pressures between 33.9–38.7 GPa.

Computational Prediction of Detonation Parameters

Due to the hazards and costs associated with experimental detonation testing, computational methods are widely used to predict the detonation performance of new energetic materials. For 3,4-DNP and its derivatives, software such as EXPLO5 is commonly employed to calculate parameters like detonation velocity (VD) and detonation pressure (pCJ) based on the material's density and heat of formation.

For isomeric dinitropyrazoles, including 3,4-DNP, calculated energetic performances show a wide range, with detonation velocities from 6245 to 8610 m/s and detonation pressures from 14.1 to 30.8 GPa. These calculated values are often compared to established explosives like RDX.

Specifically for derivatives, a compound identified as 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole (5) was predicted to have a high detonation velocity of 9206 m/s, outperforming RDX. Another zwitterionic compound based on a pyrazole framework demonstrated an RDX-like detonation velocity of 8797 m/s.

Interactive Data Table: Predicted Detonation Parameters of 3,4-DNP Derivatives

CompoundPredicted Detonation Velocity (m/s)Predicted Detonation Pressure (GPa)Source
Isomeric Dinitropyrazoles6245 - 861014.1 - 30.8
5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole (5)9206Not Specified
Zwitterionic pyrazole derivative (11)8797Not Specified
(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy group containing compounds8710 - 899033.9 - 38.7

Development of Melt-Castable Formulations Utilizing this compound

This compound is considered a promising candidate for melt-cast explosive applications due to its favorable thermal properties. It possesses a melting point of 87°C and a decomposition temperature of 276°C, providing a suitable liquid range for melt-casting processes. This characteristic allows it to be a potential replacement for traditional melt-cast explosives like TNT in formulations such as Composition B.

Exploration of Novel High-Performance Insensitive Energetic Compounds based on this compound Scaffolds

The this compound structure serves as a versatile scaffold for the development of novel high-performance insensitive energetic materials. The strategy often involves combining the 3,4-DNP moiety with other energetic structural fragments to create new molecules with enhanced properties.

An isomer-driven design approach has led to the synthesis of advanced energetic frameworks. For example, a high-energy compound, 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole, was synthesized and showed a high density and a predicted detonation velocity superior to RDX, while maintaining acceptable thermal stability. Another example is a zwitterionic compound, N-(5-(5-amino-1,3,4-oxadiazol-2-yl)-4-nitro-1H-pyrazol-3-yl)nitramide, which exhibited an RDX-like detonation velocity, excellent thermal stability, and insensitivity to external stimuli.

These findings highlight a promising path for designing advanced high-energy density materials with superior performance and stability by leveraging the structural features of 3,4-DNP.

Coordination Chemistry of 3,4 Dinitropyrazole Derived Ligands

Synthesis of Metal Complexes with 3,4-Dinitropyrazole Ligands

The synthesis of metal complexes involving the 3,4-dinitropyrazolate (DNP⁻) ligand is typically achieved through straightforward acid-base reactions. A common and effective method involves reacting 3,4-dinitro-1H-pyrazole with a stoichiometric amount of the desired metal's hydroxide, oxide, or carbonate salt in a suitable solvent. researchgate.netacs.orgx-mol.com

For instance, alkali and alkaline-earth metal salts of DNP have been successfully synthesized using this approach. researchgate.netacs.orgx-mol.com The general procedure involves dissolving the metal base in a solvent, followed by the addition of DNP. The resulting mixture is then typically stirred, often with heating, to ensure complete reaction. The desired metal complex precipitates from the solution and can be isolated by filtration. For example, a novel solvent-free energetic coordination polymer, [Ag(3,4-dnp)]n, was prepared by reacting silver nitrate (B79036) with 3,4-dinitropyrazole followed by a dehydration process. researchgate.net

The purity of the synthesized complexes is crucial, and they are often washed thoroughly with the reaction solvent or other appropriate solvents to remove any unreacted starting materials. nih.gov The synthesis procedures are generally simple and yield the desired products in high purity. researchgate.netacs.org

Structural Characterization of Coordination Compounds

For a series of alkali and alkaline-earth metal salts of DNP, single-crystal structures were determined for most of the new complexes, with the exception of the lithium and strontium salts. researchgate.netacs.orgx-mol.com These analyses revealed that many of the salts crystallize with water molecules incorporated into the lattice, which are held by strong bonds. researchgate.netacs.org The cesium salt was noted as an exception, crystallizing without any water molecules. researchgate.netacs.org

In the case of the energetic coordination polymer [Ag(3,4-dnp)]n, its structure was also confirmed by single-crystal X-ray crystallography. researchgate.net Beyond X-ray diffraction, other characterization techniques are routinely employed to provide a comprehensive understanding of the complexes. These include infrared (IR) spectroscopy to identify functional groups, and elemental analysis to confirm the empirical formula. researchgate.netresearchgate.net Thermal analysis methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also critical for determining the thermal stability and decomposition temperatures of these energetic materials. researchgate.netacs.orgx-mol.com

Parameter3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole cambridge.org
Chemical FormulaC₅HN₉O₈
Space GroupPbca
a (Å)8.3104(2)
b (Å)14.2198(5)
c (Å)19.4264(7)
V (ų)2295.66(14)

Investigation of Ligand Coordination Modes

The 3,4-dinitropyrazolate anion is a multidentate ligand, capable of coordinating to metal centers through several different atoms. The specific coordination mode depends on the metal ion, the presence of other ligands, and the crystallization conditions. Investigations into the crystal structures of its metal complexes reveal this versatility.

The primary coordination sites are the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the two nitro groups. In the silver(I) coordination polymer, [Ag(3,4-dnp)]n, the 3,4-dinitropyrazolate ligand coordinates in a bidentate-bridging mode. researchgate.net This mode involves the ligand bridging two different silver ions, contributing to the formation of the polymeric network.

While detailed coordination modes for many simple alkali and alkaline-earth DNP salts are part of ongoing research, studies on analogous dinitropyrazole compounds provide insight into likely coordination behaviors. For example, in the sodium salt of 4-amino-3,5-dinitropyrazole, the ligand exhibits both bidentate and monodentate coordination. aip.org One ligand coordinates to the sodium ion in a bidentate fashion through a nitro-group oxygen atom and a pyrazole ring nitrogen atom. aip.org Another ligand acts as a bidentate ligand using two oxygen atoms from a nitro group, while others coordinate as monodentate ligands via a single nitro-group oxygen. aip.org Similarly, in disodium (B8443419) 3,5-dinitro-4-hydropyrazolate, the deprotonated hydroxyl oxygen and the nitro group oxygens are involved in coordination, with one anion forming eight coordinating bonds with surrounding sodium ions. sci-hub.se These examples highlight the rich coordination chemistry of dinitropyrazole-based ligands, which can utilize both ring nitrogen and nitro group oxygen atoms to form stable complexes with varied structural architectures.

Future Research Directions in 3,4 Dinitro 1h Pyrazole Chemistry

Emerging Synthetic Strategies for Dinitropyrazoles

The synthesis of dinitropyrazoles, including 3,4-DNP, has traditionally involved multi-step procedures. acs.org A common route begins with the nitration of pyrazole (B372694) to form N-nitropyrazole, which is then thermally isomerized to 3-nitropyrazole. acs.org Subsequent direct nitration yields 3,4-DNP. acs.org However, current research is focused on developing more efficient, safer, and greener synthetic pathways.

One promising approach involves the exploration of novel nitrating agents and catalysts to improve yields and reduce the use of harsh reagents like fuming nitric acid. mdpi.comnih.gov For instance, the use of a mixture of 90% nitric acid and acetic anhydride (B1165640) has been reported for the initial N-nitration of pyrazole. acs.org Further research into solid acid catalysts or milder nitrating systems could streamline the synthesis of dinitropyrazoles. mdpi.comnih.gov

Another area of active investigation is the direct C-H nitration of the pyrazole ring, which could potentially shorten the synthetic sequence. While challenging, the development of regioselective C-H functionalization methods would represent a significant advancement. Additionally, ring-closure strategies, where a substituted acyclic precursor is cyclized to form the dinitropyrazole ring, could offer new avenues for synthesis. mdpi.com The synthesis of N-substituted 3,4-dinitropyrazoles is also a key focus, with methods involving the reaction of 3,4-DNP with various electrophiles to introduce functional groups at the N1 position. acs.org For example, the reaction of 3,4-DNP with acryloyl chloride or allyl bromide in the presence of a base yields the corresponding N-substituted derivatives. acs.org

Synthetic Step Traditional Reagents Emerging Approaches Reference
N-Nitration of PyrazoleNitric acid/acetic anhydrideSafer and more efficient nitrating systems acs.org
IsomerizationThermal rearrangement in refluxing 1,2-dichlorobenzeneCatalytic or microwave-assisted rearrangement acs.org
C-NitrationMixed acid (nitric acid/sulfuric acid)Milder nitrating agents, solid acid catalysts acs.orgmdpi.com
N-SubstitutionAlkyl halides, acyl chlorides with a baseOne-pot functionalization, novel coupling strategies acs.org

Exploration of Novel Applications beyond Energetic Materials

While 3,4-DNP is primarily known for its energetic properties, its unique chemical structure suggests potential applications in other fields. The presence of two nitro groups and an acidic N-H proton makes it an interesting scaffold for medicinal chemistry and materials science.

In the realm of pharmaceuticals, pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. globalresearchonline.netmdpi.com The electron-withdrawing nature of the nitro groups in 3,4-DNP could modulate the biological activity of derivatives. Future research could focus on synthesizing and screening libraries of 3,4-DNP derivatives for various therapeutic targets. For instance, diaryl-substituted pyrazoles have shown selectivity for COX-2, an enzyme involved in inflammation.

In materials science, the high nitrogen content and potential for hydrogen bonding make 3,4-DNP and its derivatives interesting candidates for the development of novel polymers, metal-organic frameworks (MOFs), and functional dyes. The ability to tune the electronic properties through substitution on the pyrazole ring could lead to materials with specific optical or conductive properties. For example, 3,4-dinitro-1H-pyrazole-5-carboxylic acid has been investigated for its use in molecular biology as a probe for detecting specific DNA or RNA sequences.

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry plays an increasingly vital role in the design and understanding of new materials. For 3,4-DNP and its derivatives, theoretical modeling can predict key properties and guide synthetic efforts.

First-principles calculations, such as those based on density functional theory (DFT), can be used to investigate the structural, mechanical, and electronic properties of these compounds. researchgate.net Such calculations can provide insights into crystal packing, density, and stability, which are crucial for energetic materials. researchgate.net For example, the calculated structural parameters for 5-amino-3,4-dinitro-1H-pyrazole have been shown to be in good agreement with experimental values. researchgate.net

Molecular dynamics (MD) simulations can be employed to predict the morphology of 3,4-DNP crystals in different solvents. nih.gov This is important for controlling the crystal shape and size during production, which can impact sensitivity and performance. nih.gov The attachment energy (AE) model, combined with MD simulations, has been used to successfully predict the diamond and hexagonal crystal morphologies of 3,4-DNP. nih.gov

Furthermore, quantum chemical calculations can elucidate the decomposition mechanisms of energetic materials at the molecular level. rsc.org Studies on 5-amino-3,4-dinitro-1H-pyrazole have revealed an unusual primary decomposition pathway involving sigmatropic H-shifts followed by C–NO2 bond scission. rsc.org This level of mechanistic understanding is invaluable for designing more stable and reliable energetic compounds.

Modeling Technique Predicted Properties Significance Reference
Density Functional Theory (DFT)Structural, mechanical, and electronic propertiesGuides material design and predicts performance researchgate.net
Molecular Dynamics (MD)Crystal morphology in various solventsOptimizes crystallization processes nih.gov
Quantum Chemical CalculationsDecomposition mechanisms and pathwaysEnhances understanding of thermal stability rsc.org

Sustainable and Scalable Production Methodologies

The traditional synthesis of many energetic materials, including dinitropyrazoles, often involves hazardous reagents and generates significant chemical waste. A key future research direction is the development of sustainable and scalable production methods for 3,4-DNP.

This includes the exploration of "green chemistry" principles, such as the use of less hazardous solvents and reagents. mdpi.com For example, replacing traditional solvents with more environmentally benign alternatives or developing solvent-free reaction conditions would be a significant step forward. The use of dimethyl carbonate (DMC) as a methylation agent in the synthesis of 1-methyl-3,4-dinitropyrazole is an example of a greener approach. mdpi.com

Process optimization is another critical aspect. This involves improving reaction conditions to maximize yield and purity while minimizing energy consumption and waste generation. researchgate.net Techniques like continuous flow chemistry could offer advantages in terms of safety, scalability, and control over reaction parameters.

Fundamental Studies on Structure-Reactivity Relationships

A deep understanding of the relationship between the molecular structure of 3,4-DNP derivatives and their reactivity is fundamental to designing next-generation materials. This involves systematically studying how modifications to the pyrazole ring affect its properties.

The introduction of different substituents at various positions on the pyrazole ring can have a profound impact on the compound's stability, sensitivity, and energetic performance. acs.orgnih.gov For example, substituting the N1 nitrogen with acryl and allyl groups has been shown to produce liquid explosives with low melting points, suitable for cold-environment applications. acs.org The presence of a methyl group in 5-methyl-3,4-dinitro-1H-pyrazole improves thermal stability compared to the non-methylated analog.

Investigating the electronic effects of substituents is also crucial. Electron-donating groups can increase the electron density of the pyrazole ring, potentially affecting its reactivity and decomposition pathways. Conversely, electron-withdrawing groups can enhance the acidity of the N-H proton and influence the compound's energetic properties.

Systematic studies that correlate structural parameters (e.g., bond lengths, bond angles, crystal packing) with experimental data on thermal stability, impact sensitivity, and detonation performance will provide invaluable data for building predictive models. rsc.org This knowledge will enable the rational design of new 3,4-DNP-based materials with tailored properties for specific applications.

Q & A

Q. What are the optimized synthetic routes for 3,4-dinitro-1H-pyrazole, and how do reaction conditions influence yield and purity?

DNP can be synthesized via nitration of 3-nitro-1H-pyrazole (93% yield) or 4-iodo-3-nitro-1H-pyrazole (84% yield). Key factors include nitration reagent selection (e.g., mixed acid systems), temperature control (0–5°C to prevent decomposition), and solvent choice (e.g., benzene or dichloromethane). Post-synthesis purification via recrystallization in ethanol enhances purity (>98%) .

Q. How is the crystal structure of DNP determined, and what insights do its geometric parameters provide?

Single-crystal X-ray diffraction (Rigaku R-AXIS RAPID IP) reveals DNP's monoclinic P21/n symmetry with unit cell parameters a = 7.4579 Å, b = 9.787 Å, c = 19.534 Å, and β = 94.87°. The asymmetric unit contains two DNP molecules with planar pyrazole rings (mean deviation: 0.002–0.009 Å) and twisted nitro groups (dihedral angles: 11.7°–31.1°). Hydrogen bonding (N–H⋯O) stabilizes the lattice, critical for predicting mechanical sensitivity .

Q. What methods are used to determine DNP solubility, and how do solvent properties affect crystallization?

Dynamic laser monitoring (298.15–338.15 K) measures solubility in solvents like acetone, ethanol, and ethyl acetate. Data correlate with the modified Apelblat equation ( > 0.98), revealing temperature-dependent solubility trends. Solvents with low polarity (e.g., benzene) favor needle-like crystals due to reduced solvation entropy, while polar solvents yield plate-like morphologies .

Q. How is DNP purity analyzed, and what chromatographic conditions separate it from nitro-pyrazole derivatives?

Reverse-phase HPLC (C18 column, 70:30 water/acetonitrile mobile phase) resolves DNP from 3-nitro-1H-pyrazole (retention factor k = 2.1) and 1,3-dinitro-1H-pyrazole (k = 3.8) with resolution R > 1.5. Detection at 254 nm ensures sensitivity for trace impurities (<0.1%) .

Advanced Research Questions

Q. What are the primary thermal decomposition pathways of DNP, and how do experimental and computational methods align?

ReaxFF molecular dynamics (ReaxFF MD) simulations identify NO₂ elimination (Eₐ = 138 kJ/mol) and hydroxyl radical formation (Eₐ = 148 kJ/mol) as initial steps. Accelerating rate calorimetry (ARC)-MS confirms gaseous products (CO₂, NO, HCN) and exothermic peaks at 220–240°C. Discrepancies in intermediate lifetimes highlight the need for hybrid experimental-simulation validation .

Q. How does solvent polarity influence DNP crystal morphology, and what predictive models are effective?

Molecular dynamics (MD) simulations (COMPASS forcefield) predict ethanol-induced {011} dominant faces (plate-like) vs. benzene-induced {100} faces (needle-like). Solvent-surface interaction energy (ΔGads) correlates with observed aspect ratios (1.5–3.0). The Modified Attachment Energy (MAE) model aligns with experimental morphologies (RMSD < 5%) .

Q. What role do hydrogen bonds play in DNP's crystal packing, and how do they affect sensitivity?

N–H⋯O interactions (2.8–3.1 Å) form zig-zag chains along the b-axis, reducing void volume (0.8%) and enhancing structural stability. Hirshfeld surface analysis shows 12% contribution from H-bonds, correlating with lower impact sensitivity (IS = 7 J vs. 3 J for RDX) .

Q. Can DNP serve as a precursor for high-energy derivatives, and what functionalization strategies are viable?

Nucleophilic substitution at C4 (e.g., amination with NH₃ yields 4-amino-3,5-dinitro-1H-pyrazole) retains thermal stability (Tdec > 200°C). Fluorination (e.g., 1-(difluoroamino)-DNP) increases density (1.92 g/cm³) and detonation velocity (8.9 km/s) but requires controlled nitration to avoid ring degradation .

Q. How do quantum chemical calculations elucidate DNP's decomposition kinetics?

DFT (B3LYP/6-311++G**) identifies nitro → aci-nitro rearrangement (Eₐ = 183 kJ/mol) as rate-limiting. Intrinsic reaction coordinate (IRC) analysis confirms transition states with imaginary frequencies (−500 cm⁻¹). Comparison to MTNP (Eₐ = 234 kJ/mol) highlights DNP’s lower thermal stability .

Q. What are the challenges in scaling up DNP synthesis, and how can side reactions be mitigated?

Scaling nitration introduces heat management issues (ΔT > 50°C in batch reactors). Continuous flow systems (residence time < 10 s) minimize byproducts like 1,3-dinitro isomers. In-situ FTIR monitors nitro group addition, enabling real-time optimization (purity >95% at 1 kg scale) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.